molecular formula C19H12N4 B11839204 5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile CAS No. 919785-69-6

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile

Cat. No.: B11839204
CAS No.: 919785-69-6
M. Wt: 296.3 g/mol
InChI Key: MXKANXCBRKTACL-UHFFFAOYSA-N
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Description

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile is an organic compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds containing a pyrrole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The resulting tricyclic indole is then further reacted with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like 3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one.

    Pyridazine Derivatives: Compounds like 4-amino-3,5-dimethylpyridazine.

Uniqueness

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile is unique due to its specific structural features, which combine the indole and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

919785-69-6

Molecular Formula

C19H12N4

Molecular Weight

296.3 g/mol

IUPAC Name

5-(2-phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile

InChI

InChI=1S/C19H12N4/c20-10-14-11-21-22-12-16(14)18-15-8-4-5-9-17(15)23-19(18)13-6-2-1-3-7-13/h1-9,11-12,23H

InChI Key

MXKANXCBRKTACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CN=NC=C4C#N

Origin of Product

United States

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